molecular formula C15H15ClFNO2S B4651079 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B4651079
M. Wt: 327.8 g/mol
InChI Key: RJECZVVAZPNMTQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CF3 is a sulfonamide derivative that has been synthesized using various methods, and it has been found to have potential applications in different areas of research.

Scientific Research Applications

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide is not yet fully understood, but it is believed to act through different pathways. One of the proposed mechanisms is the inhibition of cyclooxygenase (COX), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has also been found to modulate the activity of different ion channels, including the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has anti-inflammatory properties by inhibiting the production of prostaglandins. It has also been found to have analgesic effects by reducing pain sensitivity. 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has been shown to modulate the activity of different ion channels, which can affect the electrical activity of neurons and other cells.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for different analytical techniques. It has also been found to have low toxicity, making it safe for use in various experiments. However, one of the limitations of 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide is its limited solubility in water, which can affect its bioavailability in vivo.

Future Directions

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has great potential for future research, and several directions can be explored. One of the possible directions is the investigation of its potential as a therapeutic agent for the treatment of various diseases. 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide can also be studied further to understand its mechanism of action and its effects on different ion channels. Additionally, the synthesis of 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide analogs can be explored to improve its pharmacological properties. Further research can also be conducted to investigate the potential of 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide in drug discovery and development.
Conclusion
In conclusion, 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been found to have potential applications in different areas of research. 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties and has been investigated for its potential as a therapeutic agent for the treatment of various diseases. Further research can be conducted to explore its potential in drug discovery and development.

properties

IUPAC Name

4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-10-8-15(11(2)7-13(10)16)21(19,20)18-9-12-5-3-4-6-14(12)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECZVVAZPNMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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